molecular formula C14H19NO4 B295101 2-Morpholin-4-ylethyl 3-methoxybenzoate

2-Morpholin-4-ylethyl 3-methoxybenzoate

Cat. No.: B295101
M. Wt: 265.3 g/mol
InChI Key: CMBVJDLWADOZKX-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylethyl 3-methoxybenzoate is an ester derivative of 3-methoxybenzoic acid, where the hydroxyl group of the acid is replaced by a 2-morpholin-4-ylethoxy substituent. The compound combines a methoxy-substituted aromatic ring with a morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

2-morpholin-4-ylethyl 3-methoxybenzoate

InChI

InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3

InChI Key

CMBVJDLWADOZKX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent on the benzyl ring and the ester group significantly influences the compound’s electronic and steric properties. Key structural analogues include:

Compound Name Substituent Position Ester/Alcohol Group Molecular Weight Key Features
2-Morpholin-4-ylethyl 3-methoxybenzoate 3-methoxy 2-morpholin-4-ylethyl ~279.3 g/mol¹ Polar morpholine group enhances solubility; methoxy acts as electron donor.
Methyl 3-methoxybenzoate (M3MOB) 3-methoxy Methyl 166.17 g/mol Simpler structure; lower polarity due to methyl ester.
Sodium 3-methoxybenzoate 3-methoxy Sodium carboxylate 176.13 g/mol Ionic character; strong carboxylate IR bands at ~1568 cm⁻¹ (asym) .
Lanthanide 3-methoxybenzoates 3-methoxy Lanthanide coordination Variable Thermal stability up to 260°C; bidentate carboxylate coordination .

¹Estimated based on molecular formula (C₁₄H₁₇NO₄).

Key Observations :

  • The methoxy group at the 3-position is an electron-donating substituent, which may stabilize the aromatic ring against electrophilic attack, as seen in studies of substituted benzoates .
Thermal Behavior

Thermal stability varies markedly across analogues:

  • Lanthanide 3-methoxybenzoates : Decompose at high temperatures (e.g., >200°C), retaining stability due to strong metal-oxygen bonds .
  • Methyl 3-methoxybenzoate (M3MOB) : Likely less thermally stable than metal complexes, with ester cleavage occurring at moderate temperatures.
  • This compound : Predicted to exhibit intermediate stability, as the ester linkage is susceptible to hydrolysis or thermal degradation but stabilized by the morpholine group’s electron-donating effects.
Spectroscopic Characteristics

Infrared spectroscopy highlights key differences:

  • Carboxylates (e.g., sodium salt) : Strong asymmetrical (νₐₛ(COO⁻)) and symmetrical (νₛ(COO⁻)) stretches at 1568 cm⁻¹ and 1400 cm⁻¹, respectively .
  • Esters (e.g., this compound) : A carbonyl (C=O) stretch near 1700–1740 cm⁻¹, absent in carboxylates. The morpholine group may show N–H and C–O–C vibrations at 1100–1250 cm⁻¹.

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